1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide

Catalog No.
S2720107
CAS No.
1798516-80-9
M.F
C14H14N4O2S2
M. Wt
334.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imi...

CAS Number

1798516-80-9

Product Name

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide

IUPAC Name

1-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazole-4-sulfonamide

Molecular Formula

C14H14N4O2S2

Molecular Weight

334.41

InChI

InChI=1S/C14H14N4O2S2/c1-10-16-13(8-21-10)11-5-3-4-6-12(11)17-22(19,20)14-7-18(2)9-15-14/h3-9,17H,1-2H3

InChI Key

JHVGPGSXWXAVEI-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN(C=N3)C

solubility

not available

Analgesic Effects

Agricultural Applications

Scientific Field: Agrochemistry

Application Summary: Thiazole derivatives are explored for their use in agriculture, such as in the development of new pesticides or growth regulators.

Methods of Application: Field trials and greenhouse studies are conducted to assess the compound’s effectiveness in protecting crops from pests or diseases or in promoting plant growth.

Results Summary: Data from these studies would show a decrease in pest populations or an increase in crop yield, demonstrating the compound’s potential utility in agriculture .

1-Methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a thiazole moiety, and a sulfonamide functional group. The compound's molecular formula is C12H14N4O2S, with a molecular weight of approximately 278.34 g/mol. The presence of the thiazole ring, which contains both sulfur and nitrogen, contributes to the compound's diverse chemical properties and potential biological activities.

The reactivity of 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide can be attributed to the functional groups present in its structure. The sulfonamide group is known for its ability to participate in nucleophilic substitution reactions, while the imidazole and thiazole rings can engage in various electrophilic aromatic substitution reactions.

Typical reactions may include:

  • Nucleophilic substitution: The sulfonamide nitrogen can act as a nucleophile, allowing for further derivatization.
  • Electrophilic aromatic substitution: The thiazole or imidazole rings can undergo substitutions at their respective positions depending on the reaction conditions and substituents.

This compound exhibits significant biological activity, particularly in medicinal chemistry. Research indicates that compounds containing thiazole and sulfonamide moieties often show antibacterial, antifungal, and anticancer properties. Studies have suggested that derivatives of this compound may inhibit specific enzymes or pathways involved in disease processes, thereby demonstrating potential therapeutic applications.

For instance, similar compounds have shown promise as inhibitors of carbonic anhydrases and have been evaluated for their anticancer effects against various cell lines .

The synthesis of 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide can be achieved through several methods:

  • Condensation Reactions: This involves the reaction of 1-methylimidazole with a suitable thiazole derivative in the presence of a sulfonyl chloride.
  • Multi-step Synthesis: Starting from commercially available precursors such as 2-methylthiazole and phenylsulfonyl chloride, followed by cyclization and functionalization steps.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for the formation of sulfonamides from corresponding amines and sulfonyl chlorides .

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agriculture: As a potential pesticide or fungicide due to its antimicrobial properties.
  • Material Science: Incorporation into polymers or coatings that require specific chemical functionalities.

Interaction studies involving 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate the efficacy of the compound against various cell lines or microbial strains.

These studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide. Here are some notable examples:

Compound NameStructureBiological Activity
2-Methylthiazole SulfonamideStructureAntimicrobial
N-(Thiazol-2-yl) SulfanilamideStructureAnticancer
Imidazole Sulfonamide DerivativeStructureCarbonic anhydrase inhibitor

Uniqueness

The uniqueness of 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide lies in its combination of both thiazole and imidazole rings along with a sulfonamide group, which may provide synergistic effects in biological activity not seen in simpler analogs. This structural complexity could enhance its binding affinity to targets compared to other compounds lacking these features.

XLogP3

2

Dates

Last modified: 08-16-2023

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